Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid
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Overview
Description
Bicyclo[431]dec-6-en-1-ol;4-nitrobenzoic acid is a compound that combines a bicyclic structure with a nitrobenzoic acid moiety The bicyclic structure, Bicyclo[431]dec-6-en-1-ol, is known for its rigidity and stability, while the 4-nitrobenzoic acid component is recognized for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid typically involves the formation of the bicyclic structure followed by the introduction of the nitrobenzoic acid moiety. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxyl group and the nitrobenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure may facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
4-Nitrobenzoic acid: A simpler compound lacking the bicyclic structure.
Bicyclo[4.4.0]decane: A bicyclic compound with a different ring junction.
Uniqueness
Bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic structure and an electron-withdrawing nitrobenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
61764-72-5 |
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Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
bicyclo[4.3.1]dec-6-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H16O.C7H5NO4/c11-10-6-2-1-4-9(8-10)5-3-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h5,11H,1-4,6-8H2;1-4H,(H,9,10) |
InChI Key |
SJLZNNUFSVWMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC=C(C1)C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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